4-[(Furan-2-ylmethyl)-amino]-phenol
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, solubility, and density, and chemical properties such as reactivity and stability.Scientific Research Applications
Nitric Oxide Donors and Biological Evaluation
4-Phenyl-3-furoxancarbonitrile, a compound structurally related to 4-[(Furan-2-ylmethyl)-amino]-phenol, has been studied for its ability to release nitric oxide in the presence of thiol cofactors. This compound exhibited significant vasodilatory activity and was a potent inhibitor of platelet aggregation, highlighting its potential in cardiovascular research and therapeutic applications (Medana et al., 1994).
Synthesis of Heterocyclic Compounds
Research on furan-2-yl(phenyl)methanol derivatives, which are closely related to 4-[(Furan-2-ylmethyl)-amino]-phenol, has led to the development of methodologies for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. These compounds have been synthesized with high selectivity and yields, indicating the utility of such structures in organic synthesis and potential pharmaceutical applications (Reddy et al., 2012).
Antioxidant and Biochemical Activities
Novel 4-aminoantipyrine-based mixed ligand metal complexes with Schiff bases, derived from structures similar to 4-[(Furan-2-ylmethyl)-amino]-phenol, have shown significant in vitro antimicrobial activity and DNA interaction capabilities. These complexes also demonstrated superior antioxidant activities, suggesting their potential in biochemical research and as therapeutic agents (Joseph & Rani, 2013).
Dye-Sensitized Solar Cells
Phenothiazine derivatives, incorporating furan as a conjugated linker (structurally related to 4-[(Furan-2-ylmethyl)-amino]-phenol), have been used in dye-sensitized solar cells. The incorporation of such linkers significantly improved the solar energy-to-electricity conversion efficiency, indicating the importance of these structures in the development of solar cell technologies (Kim et al., 2011).
Electrochemical Synthesis and Analysis
A metal-free electrochemical method for the synthesis of complex dibenzo[b,d]furans and 9H-carbazoles through amino-assisted selective intramolecular C–O or C–N couplings of amino-2-(2-aminoaryl)phenols showcases the innovative approaches in synthetic chemistry and materials science. This method features broad substrate scope and excellent functional group tolerance, highlighting the versatility of furan and aminophenol derivatives in electrochemical synthesis (Luo et al., 2021).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.
For a specific compound, these details would be found in scientific literature and databases. If you have a different compound or more specific information, feel free to ask!
properties
IUPAC Name |
4-(furan-2-ylmethylamino)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-5-3-9(4-6-10)12-8-11-2-1-7-14-11/h1-7,12-13H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTKWCXKOGPYKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Furan-2-ylmethyl)-amino]-phenol |
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